

Application Note: Comprehensive NMR Spectroscopic Analysis of (2-¹³C)Propanedioic Acid

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Compound of Interest

Compound Name: (2¹³C)propanedioic acid

CAS No.: 55514-11-9

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Abstract

This guide provides a detailed framework for the analysis of (2-¹³C)propanedioic acid, commonly known as ¹³C-labeled malonic acid, using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a central molecule in biochemistry and a tracer in metabolic pathway studies, unambiguous confirmation of its structure and isotopic labeling is paramount. This document moves beyond standard procedural lists to explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust, self-validating protocol for complete structural elucidation. We will cover fundamental 1D (¹H and ¹³C) NMR, and advanced 2D correlation techniques including HSQC, HMBC, and the powerful ¹³C-¹³C INADEQUATE experiment.

Introduction: The Significance of (2-¹³C)Propanedioic Acid

Propanedioic acid is a key intermediate in various biosynthetic pathways, including fatty acid and polyketide synthesis. The use of isotopically labeled analogues, particularly at the central C2 position, allows for precise tracking of metabolic flux and elucidation of complex biochemical mechanisms. NMR spectroscopy stands as an unparalleled, non-destructive analytical technique to verify the exact position of the isotopic label and confirm the molecular structure with atomic-level precision. This note details the logical workflow for this analysis, from simple 1D acquisition to multi-dimensional correlation experiments that function together to provide an unassailable structural proof.

Foundational Analysis: 1D NMR Techniques

¹H NMR Spectroscopy: Initial Proton Environment Assessment

The ¹H NMR spectrum provides the initial overview of the proton environment. For (2-¹³C)propanedioic acid, the key features are the methylene (CH₂) protons at the C2 position and the acidic carboxyl protons.

- Methylene Protons (H₂): These protons typically resonate in the 2-3 ppm range.[1] Due to the magnetic equivalence of the two protons, they appear as a singlet in a standard spectrum. However, the presence of the ¹³C label at the attached carbon (C2) gives rise to characteristic satellite peaks flanking the main ¹H signal. These satellites are the result of the large one-bond heteronuclear coupling (¹J_{CH}), typically around 125-160 Hz.[2]
- Carboxyl Protons (-COOH): In non-exchanging deuterated solvents like DMSO-d₆, the two equivalent acidic protons appear as a single, often broad, resonance far downfield, typically in the 10-13 ppm region.[3] When using a solvent like Deuterium Oxide (D₂O), these acidic protons will readily exchange with deuterium, causing their signal to disappear from the spectrum.[4]

¹³C NMR Spectroscopy: Direct Observation of the Carbon Skeleton

The ¹³C NMR spectrum directly probes the carbon backbone. In a broadband proton-decoupled experiment, each unique carbon environment produces a singlet, simplifying the spectrum.[5]

- (^{13}C)-Labeled Methylene Carbon (C2): The specific labeling at C2 results in a dramatically enhanced signal intensity for this carbon compared to the natural abundance signals. Its chemical shift is expected in the aliphatic region.
- Carboxyl Carbons (C1, C3): The two equivalent carboxyl carbons will produce a single signal in the highly deshielded region of the spectrum, typically between 170-185 ppm.[6] Due to the absence of directly attached protons and longer relaxation times, this signal is inherently less intense than the labeled C2 signal.

Advanced Structural Verification: 2D Correlation NMR

While 1D NMR provides essential information, 2D NMR techniques are required to unambiguously connect the atoms and build the molecular structure from first principles.

^1H - ^{13}C HSQC: Pinpointing Direct C-H Bonds

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the gold standard for identifying which protons are directly attached to which carbons.[7] It is a highly sensitive, proton-detected experiment. For (2- ^{13}C)propanedioic acid, the HSQC spectrum will display a single, strong cross-peak correlating the ^1H chemical shift of the methylene protons with the ^{13}C chemical shift of the labeled C2 carbon. This provides definitive proof of the H2-C2 bond.

^1H - ^{13}C HMBC: Mapping Long-Range Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons over two to three bonds ($^2\text{J}_{\text{HC}}$ and $^3\text{J}_{\text{HC}}$).[6] This is critical for connecting molecular fragments. In this case, the HMBC spectrum will show a crucial cross-peak between the methylene protons (H2) and the carboxyl carbons (C1 and C3). This $^3\text{J}_{\text{HC}}$ correlation is the definitive link that establishes the C1-C2-C3 backbone of the propanedioic acid molecule.

2D INADEQUATE: The Definitive C-C Connectivity Proof

The Incredible Natural Abundance Double QUAntum Transfer Experiment (INADEQUATE) is the most direct and unambiguous method for determining carbon-carbon connectivity.[8] While exceedingly difficult at natural ^{13}C abundance due to the low probability (0.011²) of finding two

^{13}C atoms adjacent to each other, it is perfectly suited for isotopically enriched samples.[9] This experiment directly observes $^1\text{J}_{\text{CC}}$ couplings. For (2- ^{13}C)propanedioic acid, the INADEQUATE spectrum will show correlation peaks that directly link the labeled C2 carbon to the C1 and C3 carboxyl carbons, providing an unassailable map of the carbon skeleton.

Experimental Protocols & Methodologies

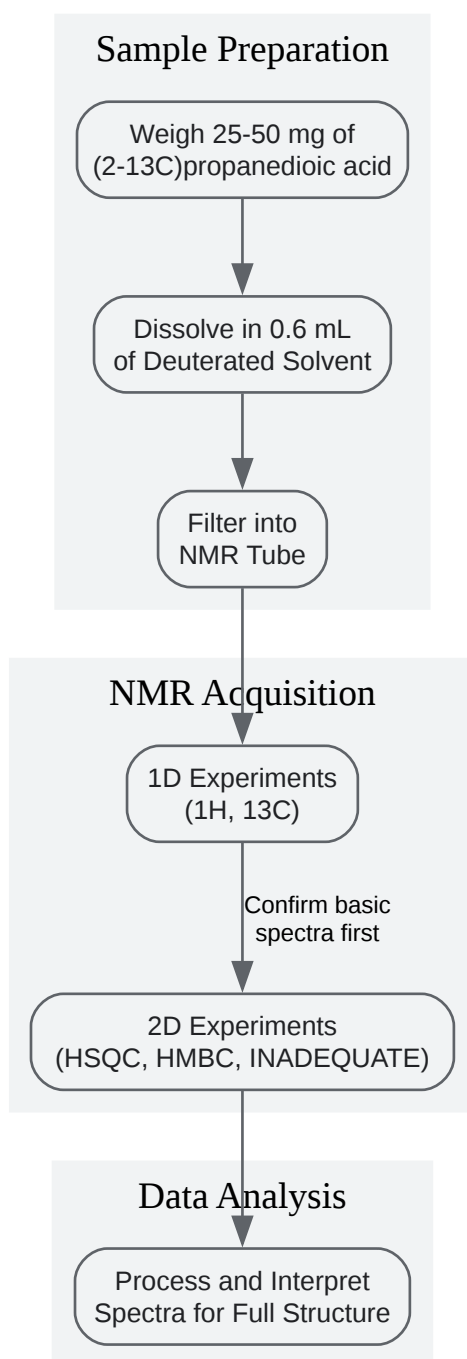
Sample Preparation Protocol

The quality of the NMR data is directly dependent on meticulous sample preparation.

- **Analyte Weighing:** Accurately weigh approximately 25-50 mg of (2- ^{13}C)propanedioic acid. A higher concentration is generally better for ^{13}C -based experiments.[10]
- **Solvent Addition:** Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., D_2O or DMSO-d_6). D_2O is often preferred for its simplicity, but it will result in the exchange of the acidic protons.
- **Dissolution:** Vortex the vial until the sample is completely dissolved. The solution must be homogeneous and transparent.[11]
- **Filtration & Transfer:** To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.
- **Capping:** Cap the NMR tube securely to prevent contamination or solvent evaporation.

NMR Data Acquisition Protocols

The following are representative parameters for a 500 MHz spectrometer. Users should adjust parameters as needed based on their specific instrument and sample concentration.



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Caption: General experimental workflow for NMR analysis.

Parameter	¹ H NMR	¹³ C NMR	¹ H- ¹³ C HSQC	¹ H- ¹³ C HMBC	2D INADEQUATE
Pulse Program	zg30	zgpg30	hsqcedetgpsp	hmbcgpplpndqf	inadeq
Solvent	D ₂ O	D ₂ O	D ₂ O	D ₂ O	D ₂ O
Temperature	298 K	298 K	298 K	298 K	298 K
Spectral Width (F2)	12 ppm	220 ppm	12 ppm	12 ppm	220 ppm
Spectral Width (F1)	-	-	45 ppm	220 ppm	440 ppm (2x F2)
Acquisition Time	~3 sec	~1 sec	~0.2 sec	~0.2 sec	~0.5 sec
Relaxation Delay (d1)	2 sec	2 sec	1.5 sec	1.5 sec	2 sec
Number of Scans (NS)	8	64	4	8	128+
Key Parameters	-	Broadband ¹ H Decoupling	¹ J_CH ≈ 145 Hz	Long-range J_HC ≈ 8 Hz	¹ J_CC ≈ 40 Hz

Causality Behind Parameter Choices:

- Relaxation Delay (d1): A delay of 1.5-2 seconds is chosen to allow for sufficient T1 relaxation between scans, ensuring quantitative signal intensity is not compromised, especially for the slower-relaxing carboxyl carbons.
- HSQC/HMBC J-Coupling Delays: The delays within these pulse sequences are optimized based on average coupling constants. For HSQC, this is the large one-bond ¹J_CH (~145 Hz). For HMBC, it is optimized for smaller, long-range couplings (a typical compromise is 8 Hz) to capture correlations over 2-3 bonds.^[7]

- INADEQUATE J-Coupling Delay: The success of the INADEQUATE experiment hinges on setting the delay corresponding to the one-bond ^{13}C - ^{13}C coupling constant. For a single bond between an sp^3 and sp^2 carbon, this is typically 35-45 Hz.[12][13] The internal delay (DELTA) is set to $1/(4 * J_{\text{CC}})$.

Integrated Data Interpretation

No single experiment tells the whole story. The power of this approach lies in synthesizing the data from all experiments into a single, coherent structural proof.

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